molecular formula C15H14IN3O B11530657 N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide

Cat. No.: B11530657
M. Wt: 379.20 g/mol
InChI Key: QAEDVHNADLLMQF-VCHYOVAHSA-N
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Description

N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide is an organic compound with the molecular formula C₁₅H₁₄IN₃O. This compound is characterized by the presence of an iodine atom, an aminophenyl group, and a hydrazide moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide typically involves the condensation reaction between 3-iodobenzohydrazide and 3-aminophenylacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium thiolate (NaSR) or sodium azide (NaN₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving hydrazide or hydrazone interactions. It can also be tagged with fluorescent markers for imaging studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of the iodine atom can also facilitate radio-labeling for diagnostic imaging.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide involves its interaction with biological targets through its hydrazone linkage. This linkage can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The iodine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide
  • N’-[(1E)-1-(4-aminophenyl)ethylidene]-3-iodobenzohydrazide
  • N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-iodobenzohydrazide

Uniqueness

N’-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide is unique due to the specific positioning of the iodine atom and the aminophenyl group, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and biological studies.

Properties

Molecular Formula

C15H14IN3O

Molecular Weight

379.20 g/mol

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-3-iodobenzamide

InChI

InChI=1S/C15H14IN3O/c1-10(11-4-3-7-14(17)9-11)18-19-15(20)12-5-2-6-13(16)8-12/h2-9H,17H2,1H3,(H,19,20)/b18-10+

InChI Key

QAEDVHNADLLMQF-VCHYOVAHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)I)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)I)C2=CC(=CC=C2)N

Origin of Product

United States

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